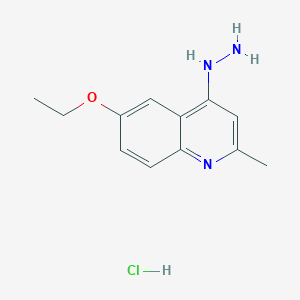

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride

Beschreibung

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride is a quinoline derivative characterized by an ethoxy group at position 6, a hydrazino group at position 4, and a methyl group at position 2. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 265.73 g/mol. The ethoxy group enhances solubility in polar solvents compared to halogenated analogs, while the hydrazino moiety provides nucleophilic reactivity, enabling applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

(6-ethoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKLVWIDTJOMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589141 | |

| Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071572-37-6 | |

| Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and the product is then purified and converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in creating derivatives that may have enhanced properties or novel applications.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 10 |

- Anticancer Activity: Investigations into the anticancer properties reveal that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased levels of apoptotic markers such as caspase-3 and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology.

Medicine

Current research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanisms of action may involve interactions with specific molecular targets and pathways, potentially inhibiting certain enzymes or interfering with cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Ethoxy-4-hydrazino-2-methylquinoline | Moderate | High | Kinase inhibition |

| 4-Hydrazino-6-methoxyquinoline | Low | Moderate | Unknown |

| Hydrazine derivatives | Variable | High | Reactive oxygen species generation |

This comparison indicates that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between 6-ethoxy-4-hydrazino-2-methylquinoline hydrochloride and analogous compounds:

Key Observations:

- Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound improves aqueous solubility compared to chloro or bromo analogs, which are more lipophilic and may exhibit stronger membrane penetration but lower bioavailability .

- Hydrazino vs. Carbohydrazide: The hydrazino group (-NH-NH₂) is more nucleophilic than carbohydrazide (-CONH-NH₂), enabling faster Schiff base formation in drug design .

Stability and Metabolic Considerations

- Chlorinated Analogs : Chlorine substituents may increase hepatotoxicity risks due to reactive metabolite formation, whereas ethoxy groups are generally safer .

Biologische Aktivität

Introduction

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride (CAS No. 1071572-37-6) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula and features a quinoline structure that is known for various biological properties. The synthesis typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate, followed by purification to obtain the hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 257.73 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 10 |

The results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation in various types of cancer, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound resulted in:

- Cell Cycle Arrest: Significant arrest at the G1 phase.

- Apoptosis Induction: Increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

These findings highlight its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors, leading to altered gene expression associated with cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Table 3: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Ethoxy-4-hydrazino-2-methylquinoline | Moderate | High | Kinase inhibition |

| 4-Hydrazino-6-methoxyquinoline | Low | Moderate | Unknown |

| Hydrazine derivatives | Variable | High | Reactive oxygen species generation |

The comparison shows that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.